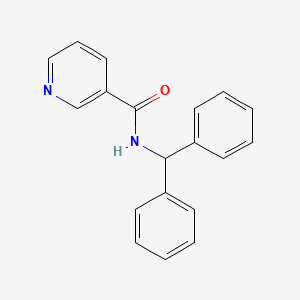

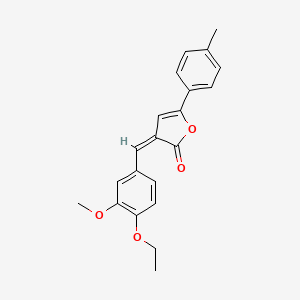

1-环戊基-4-(3,4,5-三甲氧基苯甲酰)哌嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds similar to 1-cyclopentyl-4-(3,4,5-trimethoxybenzoyl)piperazine involves multistep chemical reactions that introduce the specific functional groups onto the piperazine backbone. Although direct synthesis details of this compound are not readily available, analogues within the piperazine derivative family are synthesized through methods such as nucleophilic substitution reactions, cyclocondensations, and condensation reactions with various catalysts and reagents to introduce the desired substituents (Rajkumar et al., 2014; Sanjeevarayappa et al., 2015).

Molecular Structure Analysis

Molecular structure analysis often involves spectroscopic techniques and X-ray diffraction studies to confirm the structure of synthesized compounds. The structure of piperazine derivatives is confirmed using LCMS, 1H NMR, 13C NMR, IR, and CHN elemental analysis, along with single-crystal XRD data for precise determination of the molecular geometry, including bond lengths and angles (Sanjeevarayappa et al., 2015).

Chemical Reactions and Properties

Piperazine derivatives, including those similar to 1-cyclopentyl-4-(3,4,5-trimethoxybenzoyl)piperazine, undergo various chemical reactions based on the functional groups attached to the piperazine core. These reactions include nucleophilic substitution and condensation reactions, which are crucial for the synthesis and modification of these compounds. The chemical properties of these derivatives are significantly influenced by the nature of the substituents, affecting their reactivity and interaction with biological targets (Rajkumar et al., 2014).

Physical Properties Analysis

The physical properties of 1-cyclopentyl-4-(3,4,5-trimethoxybenzoyl)piperazine derivatives, such as solubility, melting point, and crystallinity, are determined by their molecular structure. Spectroscopic methods and elemental analysis are used to deduce these properties, providing insights into the compound's stability and suitability for further applications (Sanjeevarayappa et al., 2015).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and potential biological activity, are primarily determined by the specific substituents on the piperazine ring. Studies on analogues have shown a range of biological activities, which can be attributed to the structural modifications of the piperazine derivatives (Soboleva et al., 2005).

科学研究应用

抗组胺和抗血清素特性

研究表明哌嗪衍生物具有表现出抗组胺和抗血清素活性的潜力。例如,密切相关的化合物环丙沙定已显示出拮抗组胺的血管舒张作用并阻断实验模型中血清素的血管收缩作用。这表明抗组胺和抗血清素作用都很强,表明在涉及组胺和血清素的疾病中具有潜在的治疗应用 (Stone 等,1961)。

癌细胞细胞毒性

哌嗪衍生物已针对其对各种癌细胞系的细胞毒性进行了研究,显示出显着的细胞生长抑制活性。一项针对新型 1-(4-取代苯甲酰)-4-(4-氯苯甲基)哌嗪衍生物的研究证明了对肝癌、乳腺癌、结肠癌、胃癌和子宫内膜癌细胞系的细胞毒性作用,表明它们作为抗癌剂的潜力 (Yarim 等,2012)。

抗菌和抗菌活性

对 1,4-二取代哌嗪和相关结构的研究突出了它们的抗菌和抗菌特性。例如,据报道哌嗪连接的环丙沙星二聚体是针对耐药性金黄色葡萄球菌的有效抗菌剂,而吲哚基丙基苯甲酰胺哌嗪已显示出作为乙酰胆碱酯酶和血清素转运蛋白的配体的希望,对阿尔茨海默病具有治疗意义 (Shroff 等,2022)。

抗氧化活性

哌嗪衍生物,特别是那些在 N4 处具有黄嘌呤部分的衍生物,已被合成并评估其抗氧化活性。具有羟基的化合物表现出显着的自由基清除功效,强调了羟基存在对抗氧化特性的重要性 (Andonova 等,2014)。

癌细胞中诱导凋亡

一种特定的哌嗪衍生物,2-N,N-二乙氨基甲酰氧甲基-1-二苯甲基-4-(3,4,5-三甲氧基苯甲酰)哌嗪盐酸盐 (PMS-1077),已被证明可诱导人伯基特淋巴瘤细胞凋亡,表明其作为针对癌细胞增殖的治疗剂的潜力 (Wang 等,2009)。

属性

IUPAC Name |

(4-cyclopentylpiperazin-1-yl)-(3,4,5-trimethoxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O4/c1-23-16-12-14(13-17(24-2)18(16)25-3)19(22)21-10-8-20(9-11-21)15-6-4-5-7-15/h12-13,15H,4-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNUGWQAMXHJWHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-pyrrolidinyl]carbonyl}-3-methyl-1-propyl-1H-pyrazole](/img/structure/B5589767.png)

![N-cyclopropyl-1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B5589770.png)

![7-fluoro-N,2-dimethyl-N-[3-(methylthio)benzyl]-4-quinolinecarboxamide](/img/structure/B5589774.png)

![N-[3-(aminocarbonyl)-5-phenyl-2-thienyl]-2-furamide](/img/structure/B5589802.png)

![2-[(2R)-2-hydroxypropanoyl]-N-pyridin-3-yl-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide](/img/structure/B5589822.png)

![4-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5589825.png)

![N-(3-chloro-4-fluorophenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5589831.png)